Dual EGFR/HER-2 Autophosphorylation Inhibition vs. Erlotinib – A Chemotype-Distinguishing Potency Gap
C42H57ClO5 inhibits recombinant human EGFR autophosphorylation with an IC₅₀ of 2.13 × 10⁴ nM (21.3 µM) and HER-2 autophosphorylation with an IC₅₀ of 2.35 × 10⁴ nM (23.5 µM), measured by DELFIA/time-resolved fluorimetry after 10 min pre-incubation [1]. In contrast, the clinical EGFR tyrosine kinase inhibitor erlotinib suppresses EGFR autophosphorylation in intact tumour cells with an IC₅₀ of 20 nM . The ~1,000-fold potency differential confirms that C42H57ClO5 operates through a distinct binding mode or target engagement mechanism, making it unsuitable as a direct potency replacement but valuable as a moderate-affinity chemical probe for studying non-catalytic EGFR/HER-2 modulation.
| Evidence Dimension | EGFR autophosphorylation IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 21.3 µM (2.13 × 10⁴ nM) |
| Comparator Or Baseline | Erlotinib IC₅₀ = 0.020 µM (20 nM) |
| Quantified Difference | ~1,065-fold lower potency for C42H57ClO5 |
| Conditions | Target: DELFIA/TRF with recombinant (His)₆-EGFR; Comparator: cellular EGFR autophosphorylation in HN5 tumour cells |
Why This Matters
For researchers seeking a non-potent chemical probe to interrogate EGFR/HER-2 scaffolding functions without complete kinase ablation, C42H57ClO5 provides a measurable but sub-saturating inhibitory window that erlotinib cannot offer.
- [1] BindingDB BDBM50353987: C42H57ClO5 EGFR IC₅₀ = 2.13 × 10⁴ nM; HER-2 IC₅₀ = 2.35 × 10⁴ nM (DELFIA/time-resolved fluorimetry, 10 min pre-incubation). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50353987 (accessed 2026-05-13). View Source
